molecular formula C21H25FN4O3 B10949990 N'-[(Z)-{5-[(4-fluorophenoxy)methyl]furan-2-yl}methylidene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide

N'-[(Z)-{5-[(4-fluorophenoxy)methyl]furan-2-yl}methylidene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide

Cat. No.: B10949990
M. Wt: 400.4 g/mol
InChI Key: ZICLLHXCYXLWLQ-FMCGGJTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-((Z)-1-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE is a complex organic compound that features a pyrrolopyrazine scaffold. This compound contains a pyrrole ring and a pyrazine ring, making it a nitrogen-containing heterocyclic compound.

Preparation Methods

The synthesis of N’-((Z)-1-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE involves several steps. One common method includes the cyclization of appropriate intermediates. The synthetic routes often involve cyclization, ring annulation, cycloaddition, and direct C-H arylation . The reaction conditions typically include the use of organic solvents, specific temperatures, and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N’-((Z)-1-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in medicinal chemistry for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . In biology, it is studied for its interactions with various biological targets and pathways. In the pharmaceutical industry, it is explored for its potential as a drug candidate for treating various diseases. Additionally, it has applications in organic materials and natural products research .

Mechanism of Action

The mechanism of action of N’-((Z)-1-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrrolopyrazine scaffold allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it effective against various diseases .

Comparison with Similar Compounds

N’-((Z)-1-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE is unique due to its specific structure and biological activities. Similar compounds include other pyrrolopyrazine derivatives, which also exhibit a range of biological activities

Properties

Molecular Formula

C21H25FN4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-[(Z)-[5-[(4-fluorophenoxy)methyl]furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C21H25FN4O3/c22-16-3-5-18(6-4-16)28-15-20-8-7-19(29-20)12-23-24-21(27)14-25-10-11-26-9-1-2-17(26)13-25/h3-8,12,17H,1-2,9-11,13-15H2,(H,24,27)/b23-12-

InChI Key

ZICLLHXCYXLWLQ-FMCGGJTJSA-N

Isomeric SMILES

C1CC2CN(CCN2C1)CC(=O)N/N=C\C3=CC=C(O3)COC4=CC=C(C=C4)F

Canonical SMILES

C1CC2CN(CCN2C1)CC(=O)NN=CC3=CC=C(O3)COC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.